N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0808215
InChI:
InChI=1S/C23H18BrN3O4/c1-29-19-10-4-16(5-11-19)23(28)25-18-8-2-15(3-9-18)22-26-21(31-27-22)14-30-20-12-6-17(24)7-13-20/h2-13H,14H2,1H3,(H,25,28)
SMILES:
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br
Molecular Formula:
C23H18BrN3O4
Molecular Weight:
480.3 g/mol
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide
CAS No.:
Cat. No.: VC0808215
Molecular Formula: C23H18BrN3O4
Molecular Weight: 480.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18BrN3O4 |
|---|---|
| Molecular Weight | 480.3 g/mol |
| IUPAC Name | N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C23H18BrN3O4/c1-29-19-10-4-16(5-11-19)23(28)25-18-8-2-15(3-9-18)22-26-21(31-27-22)14-30-20-12-6-17(24)7-13-20/h2-13H,14H2,1H3,(H,25,28) |
| Standard InChI Key | KIBQUSITRFHJQA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator